molecular formula C13H10HgO2 B166624 Phenylmercury benzoate CAS No. 94-43-9

Phenylmercury benzoate

Cat. No. B166624
CAS RN: 94-43-9
M. Wt: 398.81 g/mol
InChI Key: ZXFQZMVPEYERPI-UHFFFAOYSA-M
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Description

Phenylmercury benzoate is a chemical compound that has been widely used in scientific research due to its unique properties. It is a white crystalline powder that is soluble in organic solvents and has a molecular formula of C13H10HgO2. Phenylmercury benzoate is known for its ability to inhibit the activity of sulfhydryl enzymes, making it a useful tool in biochemical and physiological studies. In

Scientific Research Applications

Phenylmercury benzoate has been widely used in scientific research as a tool to study the activity of sulfhydryl enzymes. It has been used to investigate the role of sulfhydryl enzymes in various biological processes, including protein synthesis, DNA replication, and cell signaling. Phenylmercury benzoate has also been used to study the effects of oxidative stress on cells and tissues.

Mechanism Of Action

Phenylmercury benzoate inhibits the activity of sulfhydryl enzymes by binding to the sulfhydryl group of cysteine residues in the enzyme's active site. This binding prevents the enzyme from functioning properly, leading to a decrease in its activity. The inhibition of sulfhydryl enzymes by phenylmercury benzoate can have a wide range of effects on cellular processes, depending on the specific enzyme that is inhibited.

Biochemical And Physiological Effects

The inhibition of sulfhydryl enzymes by phenylmercury benzoate has been shown to have a wide range of biochemical and physiological effects. It can lead to the accumulation of oxidized proteins and lipids, which can cause oxidative stress and damage to cells and tissues. Phenylmercury benzoate has also been shown to affect the activity of ion channels and receptors, leading to changes in cellular signaling and function.

Advantages And Limitations For Lab Experiments

Phenylmercury benzoate is a useful tool for studying the activity of sulfhydryl enzymes in vitro. It is relatively easy to synthesize and has a high purity, making it a reliable reagent for experiments. However, its use is limited by its toxicity and potential for environmental contamination. Phenylmercury benzoate should be handled with care and disposed of properly to avoid any negative impacts on human health and the environment.

Future Directions

Phenylmercury benzoate is a promising tool for future research in the field of biochemistry and physiology. Its ability to inhibit sulfhydryl enzymes makes it a useful tool for studying a wide range of biological processes. Future research could focus on developing new methods for synthesizing phenylmercury benzoate, improving its specificity for different sulfhydryl enzymes, and exploring its potential for therapeutic applications.
Conclusion
Phenylmercury benzoate is a valuable tool for scientific research due to its ability to inhibit the activity of sulfhydryl enzymes. It has been used to study a wide range of biological processes and has potential for future applications in the field of biochemistry and physiology. However, its use should be approached with caution due to its toxicity and potential for environmental contamination. Further research is needed to fully understand the mechanisms of action and potential applications of phenylmercury benzoate.

Synthesis Methods

Phenylmercury benzoate can be synthesized through the reaction of phenylmercury chloride with benzoic acid in the presence of a catalyst such as sulfuric acid. The reaction yields phenylmercury benzoate as a white crystalline powder with a high purity.

properties

CAS RN

94-43-9

Product Name

Phenylmercury benzoate

Molecular Formula

C13H10HgO2

Molecular Weight

398.81 g/mol

IUPAC Name

benzoyloxy(phenyl)mercury

InChI

InChI=1S/C7H6O2.C6H5.Hg/c8-7(9)6-4-2-1-3-5-6;1-2-4-6-5-3-1;/h1-5H,(H,8,9);1-5H;/q;;+1/p-1

InChI Key

ZXFQZMVPEYERPI-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)C(=O)O[Hg]C2=CC=CC=C2

Canonical SMILES

C1=CC=C(C=C1)C(=O)[O-].C1=CC=C(C=C1)[Hg+]

Other CAS RN

94-43-9

Pictograms

Corrosive; Acute Toxic; Health Hazard

synonyms

Phenyl mercuric benzoate

Origin of Product

United States

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